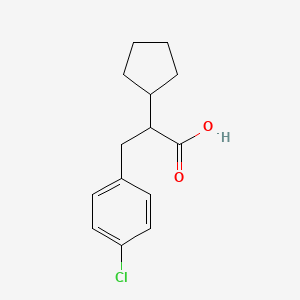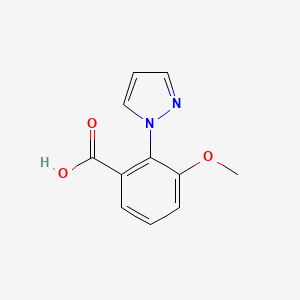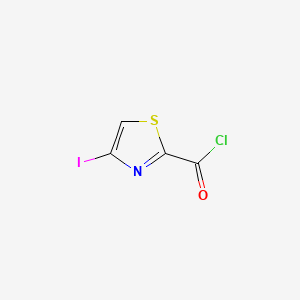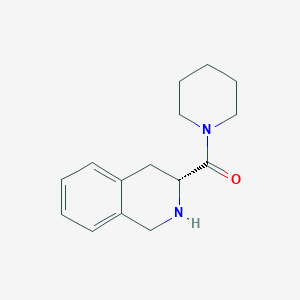
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid is an organic compound with a molecular formula of C14H17ClO2. This compound is characterized by the presence of a chlorophenyl group attached to a cyclopentylpropanoic acid backbone. It is a white to off-white solid that is used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to a series of reactions including reduction, cyclization, and acidification to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. Common reagents used in the industrial synthesis include strong bases, reducing agents, and acids .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Similar in structure but lacks the cyclopentyl group.
4-Chlorocinnamic acid: Contains a similar chlorophenyl group but has a different backbone structure.
Uniqueness
3-(4-Chlorophenyl)-2-cyclopentylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17ClO2 |
|---|---|
Poids moléculaire |
252.73 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-cyclopentylpropanoic acid |
InChI |
InChI=1S/C14H17ClO2/c15-12-7-5-10(6-8-12)9-13(14(16)17)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,16,17) |
Clé InChI |
HTOONPFBONHOIO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CC2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid](/img/structure/B13470896.png)
![Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans](/img/structure/B13470899.png)


![tert-butyl N-{[1-(sulfanylmethyl)cyclopropyl]methyl}carbamate](/img/structure/B13470916.png)

![4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)



![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)

